6-Hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione
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Overview
Description
6-Hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multicomponent reactions. One common method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the pyrimidine ring through annulated processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The methoxy and trimethylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the iminomethyl group may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with molecular targets and pathways. The hydroxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The iminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one: A compound with a similar hydroxy and methoxyphenyl group but a different core structure.
6-Hydroxy-2-(2-methoxyphenyl)chromen-4-one: Another compound with similar functional groups but a different ring system.
Uniqueness
6-Hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-hydroxy-1-(2-methoxyphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12-9-13(2)18(14(3)10-12)22-11-15-19(25)23-21(27)24(20(15)26)16-7-5-6-8-17(16)28-4/h5-11,26H,1-4H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFYJUMNQKCXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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